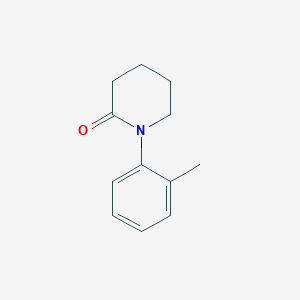

1-O-tolyl-piperidin-2-one

Description

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

1-(2-methylphenyl)piperidin-2-one |

InChI |

InChI=1S/C12H15NO/c1-10-6-2-3-7-11(10)13-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3 |

InChI Key |

PBOLKRGXHHGIGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCCCC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-O-tolyl-piperidin-2-one

General Synthetic Approaches

The synthesis of this compound typically involves constructing the piperidin-2-one ring followed by functionalization at the nitrogen with the tolyl substituent. The key synthetic strategies include:

- Cyclization methods to form the piperidin-2-one core.

- N-arylation or N-alkylation to introduce the tolyl group at the nitrogen.

- One-pot or multi-step sequences involving Michael additions, aza-Michael reactions, or cycloadditions.

Specific Synthetic Routes

Preparation via N-Hydroxy-cyclopentyl Imine and p-Toluenesulfonyl Chloride

A patented method for preparing 2-piperidone derivatives (which can be adapted for this compound) involves:

- Starting materials: N-hydroxy-cyclopentyl imine mixed with acetone, cooled to 0-5°C.

- Base addition: Mixing with 25% (w/w) inorganic alkali aqueous solution.

- Substitution reaction: Gradual addition of p-toluenesulfonyl chloride at room temperature for 10-12 hours.

- Neutralization: Reaction with concentrated ammonia to adjust pH to 8-10.

- Extraction and purification: Removal of salts, solvent extraction, drying, and vacuum distillation at 5-10 mmHg and 130-150°C to yield >98% pure 2-piperidone.

This method is notable for its mild conditions and high purity product, and the p-tolyl group can be introduced via the p-toluenesulfonyl chloride reagent or subsequent N-arylation steps.

Palladium-Catalyzed Aza-Michael-Michael Annulation

An advanced synthetic approach involves:

- Palladium-catalyzed aza-Michael reaction of α,β-unsaturated amides with Michael acceptors.

- Followed by intramolecular Michael cyclization using potassium tert-butoxide to form the piperidin-2-one ring.

- This method proceeds under mild conditions without strong bases like n-butyllithium.

- The resulting piperidin-2-ones can be functionalized at nitrogen, for example, by N-arylation to introduce the tolyl group.

Though powerful and versatile, this method has been reported primarily by Ihara’s group and involves careful control of catalytic conditions.

[4+2] Cycloaddition Approaches

- One-pot synthesis of piperidin-2-ones via [4+2] cycloaddition reactions has been developed.

- This method allows the construction of the piperidinone ring with substituents, including aryl groups like tolyl, at the nitrogen.

- The reaction typically involves dienes and dienophiles designed to yield the piperidinone scaffold in high diastereoselectivity.

- Subsequent functional group manipulation can introduce or modify the tolyl substituent.

N-Arylation via Nucleophilic Substitution

- Direct N-arylation of piperidin-2-one can be achieved by reacting the piperidinone with aryl halides or sulfonyl chlorides bearing the tolyl group.

- For example, reaction of piperidin-2-one with p-toluenesulfonyl chloride under basic conditions yields N-(p-tolylsulfonyl)piperidin-2-one intermediates.

- These intermediates can be further manipulated to yield this compound or derivatives thereof.

Summary Table of Preparation Methods

Analytical and Research Data

- The purity of this compound prepared by the N-hydroxy-cyclopentyl imine method can reach >98% as determined by gas-phase analysis.

- Reaction times vary from 10 to 12 hours at room temperature for substitution steps.

- Vacuum distillation under 5-10 mmHg at 130-150°C is effective for product isolation.

- Palladium-catalyzed methods yield moderate to good yields (~50-70%) depending on substrate and conditions.

- Stereochemical outcomes and diastereoselectivities are important in cycloaddition routes, with some methods providing excellent control.

Chemical Reactions Analysis

Types of Reactions: 1-O-tolyl-piperidin-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tolyl group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidinones with different functional groups.

Scientific Research Applications

1-O-tolyl-piperidin-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-O-tolyl-piperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The piperidine ring and the tolyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, ring size, ketone position, and functional group interactions using analogs from the evidence.

Substituent Effects

Inferences :

- Unlike the trimethylsilyl group in 1-(Trimethylsilyl)piperidine-2-one, the O-tolyl substituent lacks extreme hydrophobicity but may offer better metabolic stability .

Ring Size and Ketone Position

Inferences :

- The 6-membered ring in this compound offers greater conformational flexibility compared to pyrrolidin-2-one derivatives, possibly enhancing binding to biological targets.

- The 2-one position places the ketone closer to the O-tolyl group, which may stabilize the molecule via intramolecular interactions or alter tautomerization behavior compared to 4-one analogs .

Functional Group Interactions

Data Tables for Key Analogs

Table 1: Structural and Commercial Details

Table 2: Inferred Pharmacological Properties

Q & A

Q. How can contradictory results in the biological activity of this compound analogs be systematically analyzed?

- Methodological Answer : Perform meta-analysis of published data to identify confounding variables (e.g., cell line differences). Use machine learning (e.g., Random Forest) to correlate structural features with activity. Validate hypotheses via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Data Reporting and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.